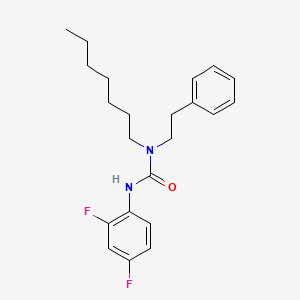
N'-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 2,4-difluorophenyl ring, a heptyl chain, and a 2-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea typically involves the reaction of 2,4-difluoroaniline with heptyl isocyanate and 2-phenylethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea can be compared with other similar compounds, such as:
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)amide: Similar structure but with an amide group instead of a urea group.
The uniqueness of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
88468-06-8 |
|---|---|
分子式 |
C22H28F2N2O |
分子量 |
374.5 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-1-heptyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C22H28F2N2O/c1-2-3-4-5-9-15-26(16-14-18-10-7-6-8-11-18)22(27)25-21-13-12-19(23)17-20(21)24/h6-8,10-13,17H,2-5,9,14-16H2,1H3,(H,25,27) |
InChI 键 |
ULJCCRYFVUPXEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN(CCC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
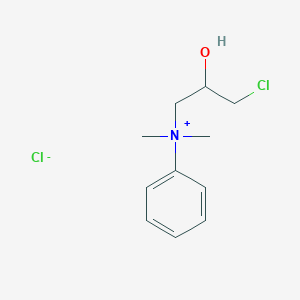

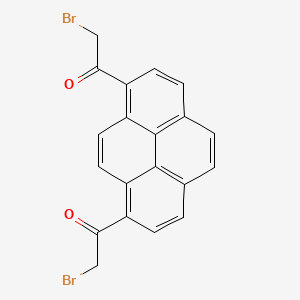
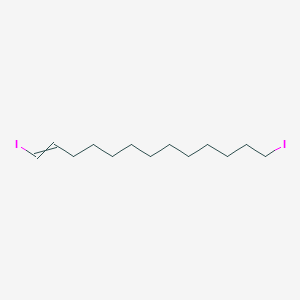
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
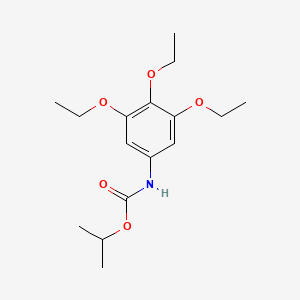
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

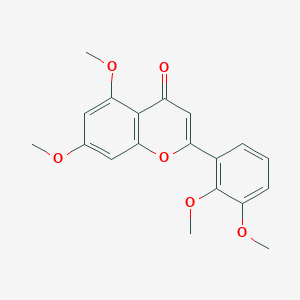
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
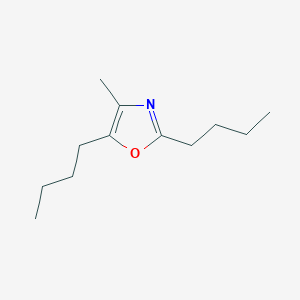
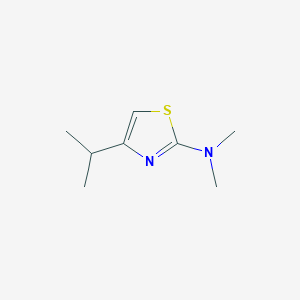
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
